

Application Note: Functionalization Protocols for 8-Aminooct-4-enoic Acid

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Compound of Interest

Compound Name: 8-Aminooct-4-enoic acid

CAS No.: 55348-89-5

Cat. No.: B12650786

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Introduction & Strategic Utility

8-Aminooct-4-enoic acid is a non-proteinogenic amino acid containing an internal alkene at the

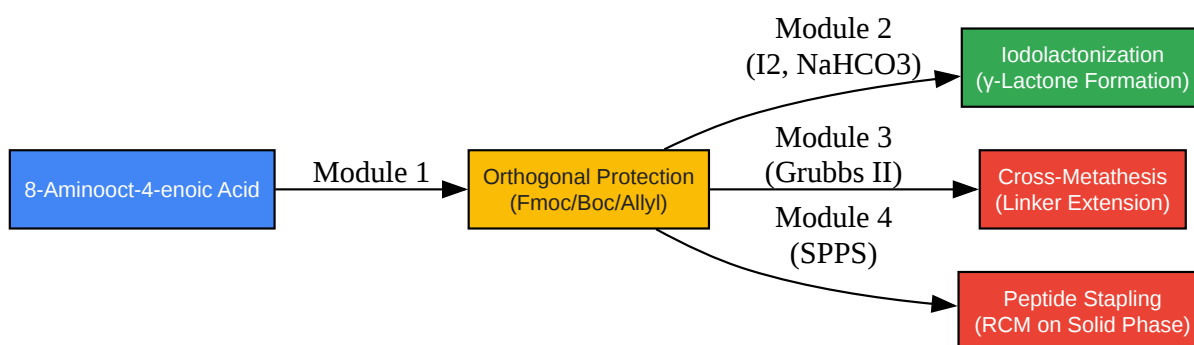
-position relative to the carboxyl group. This geometry is chemically significant for three reasons:

- **Peptide Stapling:** It serves as an extended olefinic side chain for Ring-Closing Metathesis (RCM), enabling the stabilization of α -helices when paired with other olefinic amino acids.
- **Stereoselective Cyclization:** The 4-enoic acid motif undergoes facile iodolactonization to form chiral γ -lactones, creating a rigid core for peptidomimetics.
- **Orthogonal Linker Chemistry:** It functions as a heterobifunctional linker where the alkene can be selectively oxidized (to diols/epoxides) or coupled via cross-metathesis without affecting

the amine or carboxylic acid termini.

Core Functionalization Workflows

The following diagram illustrates the three primary functionalization pathways: Protection, Cyclization, and Metathesis.



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Figure 1: Strategic functionalization pathways for **8-Amino-oct-4-enoic acid**.

Module 1: Orthogonal Protection Strategies

Before modifying the alkene, the amine and carboxylic acid termini must be orthogonally protected. This protocol yields Fmoc-**8-Amino-oct-4-enoic acid** allyl ester, suitable for Solid Phase Peptide Synthesis (SPPS) or solution-phase chemistry.

Protocol A: N-Fmoc Protection

Objective: Protect the C8-amine with Fmoc, stable to acid but labile to base (piperidine).

Reagents:

- **8-Amino-oct-4-enoic acid** (1.0 equiv)
- Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide) (1.1 equiv)
- NaHCO₃ (2.5 equiv)

- Solvent: Water/Acetone (1:1 v/v)

Step-by-Step:

- Dissolution: Dissolve **8-aminooct-4-enoic acid** (10 mmol) and NaHCO₃ (25 mmol) in 50 mL water.
- Addition: Add a solution of Fmoc-OSu (11 mmol) in 50 mL acetone dropwise over 30 minutes at 0°C.
- Reaction: Stir at room temperature (RT) for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
- Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate (3 x 50 mL).
- Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOAc/Hexane.
 - Checkpoint: Expect a white solid. Yield typically >85%.[\[1\]](#)[\[2\]](#)

Protocol B: C-Allyl Esterification

Objective: Protect the C1-acid with an allyl group, removable via Pd(0) catalysis, orthogonal to Fmoc.

Reagents:

- Fmoc-**8-Amino**oct-4-enoic acid (from Protocol A)
- Allyl Bromide (1.2 equiv)
- Cs₂CO₃ (1.5 equiv)
- Solvent: DMF (dry)

Step-by-Step:

- Setup: Dissolve Fmoc-protected intermediate in dry DMF (0.2 M concentration).

- Addition: Add Cs₂CO₃ followed by Allyl Bromide.
- Reaction: Stir at RT for 4–6 hours.
- Workup: Dilute with water, extract with diethyl ether.
- Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

Module 2: The Alkene Handle – Iodolactonization

The 4,5-unsaturation allows for 5-exo-trig cyclization initiated by electrophilic iodine. This transforms the flexible linear linker into a rigid, chiral

-lactone scaffold, useful for constraining peptide backbones.

Mechanism: Electrophilic attack of iodine on the C4-C5 double bond triggers nucleophilic attack by the C1-carboxylate oxygen.

Protocol: Stereoselective Lactonization

Reagents:

- N-Protected **8-Amino-oct-4-enoic acid** (Free acid form)
- Iodine (I₂) (2.0 equiv)
- NaHCO₃ (3.0 equiv)
- Solvent: THF/H₂O (1:1)

Step-by-Step:

- Preparation: Dissolve the substrate in THF/H₂O (0.1 M). Add NaHCO₃.
- Cyclization: Cool to 0°C. Add I₂ in portions. Stir in the dark for 12 hours.
- Quench: Add saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to reduce excess iodine (solution turns from brown to colorless).

- Extraction: Extract with DCM.
- Result: The product is a
-lactone with an iodopropyl side chain.
 - Application: The alkyl iodide is a handle for further substitution (e.g., azide displacement for Click chemistry).

Module 3: Cross-Metathesis (Linker Extension)

This protocol extends the carbon chain or installs functional groups (e.g., PEG chains, fluorescent tags) via the internal alkene.

Reagents:

- Fmoc-**8-Amino**oct-4-enoic acid allyl ester
- Coupling Partner (e.g., Methyl Acrylate or PEG-alkene) (5.0 equiv)
- Catalyst: Grubbs 2nd Generation (2-5 mol%)
- Solvent: DCM (degassed)

Step-by-Step:

- Degassing: Dissolve substrate and coupling partner in dry DCM. Sparge with Argon for 15 minutes.
- Catalysis: Add Grubbs II catalyst. Fit reflux condenser.^[3]
- Reflux: Heat to 40°C for 12–24 hours. The internal alkene undergoes cross-metathesis.
- Cleanup: Add activated charcoal or DMSO (50 equiv relative to catalyst) to scavenge Ruthenium. Filter through Celite.
- Note: **8-amino**oct-4-enoic acid derivatives often yield a mixture of E/Z isomers. For biological applications, the E-isomer is thermodynamically favored.

Summary of Key Parameters

Parameter	Protocol A (Protection)	Protocol B (Lactonization)	Protocol C (Metathesis)
Primary Reagent	Fmoc-OSu / Allyl-Br	Iodine (I ₂)	Grubbs II Catalyst
Solvent System	Acetone/Water	THF/Water	DCM (Degassed)
Key Intermediate	Carbamate / Ester	Iodolactone	Functionalized Alkene
Critical Control	pH maintenance (pH 8-9)	Dark conditions (prevent radical side rxn)	Oxygen-free (protect catalyst)
Yield Target	>90%	75-85%	60-80%

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